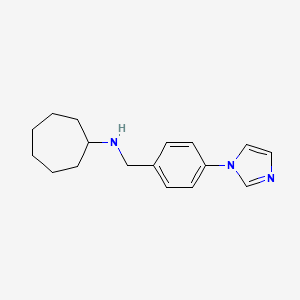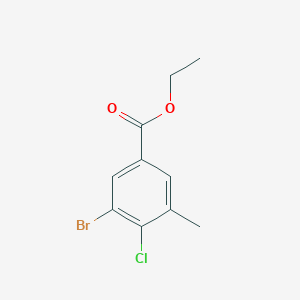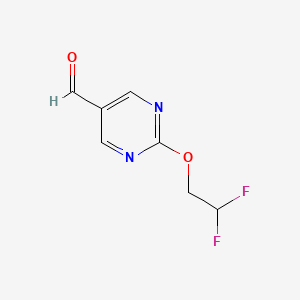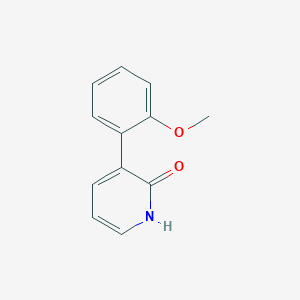
Methyl 2-(trifluoromethyl)cinnamate
説明
Methyl 2-(trifluoromethyl)cinnamate is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a trifluoromethyl group attached to the aromatic ring of the cinnamate structure
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(trifluoromethyl)cinnamate can be synthesized through several methods. One common approach involves the Heck reaction, where bromobenzenes and methyl acrylate are used as starting materials. The reaction is conducted using a palladium cathode and a graphite anode in the presence of isopropyl alcohol as the solvent . This method is efficient and environmentally friendly, offering high yields and selectivity.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous-flow microreactors. This method involves the use of Lipozyme® TL IM as a catalyst and phenylethylamines as reactants . The reaction parameters, such as temperature and substrate molar ratio, are optimized to achieve maximum conversion and efficiency.
化学反応の分析
Types of Reactions
Methyl 2-(trifluoromethyl)cinnamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted cinnamates.
科学的研究の応用
Methyl 2-(trifluoromethyl)cinnamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of fragrances and flavors due to its aromatic properties.
作用機序
The mechanism of action of methyl 2-(trifluoromethyl)cinnamate involves its interaction with specific molecular targets. For instance, it can interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death . In bacteria, it can target enzymes involved in fatty acid synthesis, inhibiting bacterial growth .
類似化合物との比較
Methyl 2-(trifluoromethyl)cinnamate can be compared with other cinnamate derivatives, such as methyl cinnamate and methyl 4-chlorocinnamate. While all these compounds share a common cinnamate backbone, the presence of different substituents (e.g., trifluoromethyl, chlorine) imparts unique chemical properties and biological activities. For example, this compound has enhanced antimicrobial activity compared to methyl cinnamate due to the electron-withdrawing effect of the trifluoromethyl group .
List of Similar Compounds
- Methyl cinnamate
- Methyl 4-chlorocinnamate
- Methyl p-coumarate
特性
IUPAC Name |
methyl (E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-16-10(15)7-6-8-4-2-3-5-9(8)11(12,13)14/h2-7H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNSNJMXPAZNKV-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155987 | |
| Record name | 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157518-53-1 | |
| Record name | 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157518-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318410.png)













